molecular formula C24H26FN3O2S B2455955 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide CAS No. 1790197-74-8

3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

Cat. No.: B2455955
CAS No.: 1790197-74-8
M. Wt: 439.55
InChI Key: OLCJHNMZOXOALM-UHFFFAOYSA-N
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Description

3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a synthetic organic compound that draws interest in various scientific domains, particularly medicinal chemistry and pharmacology. This compound's structural uniqueness allows it to interact with biological systems in intriguing ways, potentially leading to novel therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Begin with 4-fluorophenol and a suitable benzaldehyde derivative.

  • Formation of the Ether Linkage: : Employ nucleophilic substitution to attach the 4-fluorophenoxy group to the benzaldehyde derivative.

  • Thiazole Introduction: : Incorporate thiazole via a nucleophilic substitution reaction involving piperidine and thiazole derivatives.

  • Propanamide Formation: : Achieve the final amide bond formation through acylation, utilizing suitable acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, production scale-up would follow similar steps but with optimizations for yield and purity. Reactors and continuous flow systems might be used to handle large volumes efficiently, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups, potentially altering its biological activity.

  • Reduction: : Reduction reactions can modify the electronic properties of the aromatic systems or reduce any present nitro groups.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can further derivatize the compound to study structure-activity relationships.

Common Reagents and Conditions

  • Oxidation: : Common oxidants include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: : Halogenation and Friedel-Crafts acylation are performed using reagents like bromine (Br2) or acyl chlorides.

Major Products Formed

  • Oxidation: : Formation of phenol derivatives and quinones.

  • Reduction: : Formation of amines and hydrogenated aromatic systems.

  • Substitution: : Introduction of various functional groups at specific positions on the aromatic rings.

Scientific Research Applications

This compound's multifaceted structure makes it relevant in various research areas:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with cellular systems and potential as a biochemical probe.

  • Medicine: : Investigated for its pharmacological properties, possibly offering therapeutic benefits in neurodegenerative diseases, pain management, or as an anti-inflammatory agent.

  • Industry: : Its derivatives could be used in materials science for developing new polymers or nanomaterials.

Mechanism of Action

The precise mechanism by which 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide exerts its effects is subject to ongoing research. Likely molecular targets include:

  • Receptor Binding: : It may interact with G-protein coupled receptors or ion channels.

  • Enzymatic Modulation: : Potential to inhibit or activate specific enzymes, altering metabolic pathways.

  • Signal Transduction Pathways: : Influences pathways related to inflammation, apoptosis, or cellular proliferation.

Comparison with Similar Compounds

Comparison with Other Compounds

  • 3-(4-Fluorophenyl)propanamide: : Lacks the additional complexity of the thiazole and piperidine groups.

  • 3-(3-Phenoxyphenyl)propanamide: : Similar but lacks the fluorine atom, potentially resulting in different electronic properties.

  • N-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)propanamide: : Shares the thiazole and piperidine groups but lacks the extended aromatic system.

List of Similar Compounds

  • 3-(4-Fluorophenyl)propanamide

  • 3-(3-Phenoxyphenyl)propanamide

  • N-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)propanamide

  • 4-Fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

This detailed overview should provide a solid foundation for understanding the compound 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide. Let's delve deeper into any specific areas that catch your interest!

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c25-20-7-9-21(10-8-20)30-22-5-1-3-18(15-22)6-11-23(29)27-16-19-4-2-13-28(17-19)24-26-12-14-31-24/h1,3,5,7-10,12,14-15,19H,2,4,6,11,13,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCJHNMZOXOALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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